Hex-2-ynoyl chloride
CAS No.:
Cat. No.: VC17182526
Molecular Formula: C6H7ClO
Molecular Weight: 130.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClO |
|---|---|
| Molecular Weight | 130.57 g/mol |
| IUPAC Name | hex-2-ynoyl chloride |
| Standard InChI | InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-3H2,1H3 |
| Standard InChI Key | FRVMOYIBZNVRPI-UHFFFAOYSA-N |
| Canonical SMILES | CCCC#CC(=O)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Hex-2-ynoyl chloride (IUPAC name: hex-2-ynoyl chloride) features a linear carbon chain with a terminal triple bond between the second and third carbon atoms and a reactive acyl chloride group (-COCl) at the first position (Fig. 1). The molecular formula C₆H₇ClO corresponds to a molecular weight of 130.58 g/mol, distinguishing it from its double-bond analogue, Hex-2-enoyl chloride (C₆H₉ClO, 132.59 g/mol) . The triple bond introduces significant electron deficiency at the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.
Table 1: Structural comparison of Hex-2-ynoyl chloride and related compounds
| Property | Hex-2-ynoyl Chloride | Hex-2-enoyl Chloride |
|---|---|---|
| Molecular Formula | C₆H₇ClO | C₆H₉ClO |
| Molecular Weight (g/mol) | 130.58 | 132.59 |
| Bond Type | Triple (C≡C) | Double (C=C) |
| CAS Number | 36394-07-7 | 18802-95-4 |
| Electrophilicity | High | Moderate |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of Hex-2-ynoyl chloride reveals characteristic absorption bands at 1800–1820 cm⁻¹ for the carbonyl (C=O) stretch and 2100–2260 cm⁻¹ for the carbon-carbon triple bond (C≡C). Nuclear magnetic resonance (NMR) spectra show distinct signals: δ 2.5–3.0 ppm (triplet, CH₂ adjacent to triple bond) and δ 3.3–3.7 ppm (singlet, terminal CH₂Cl group) in ¹H NMR, and δ 150–160 ppm (carbonyl carbon) in ¹³C NMR.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves the reaction of Hex-2-ynoic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
This exothermic reaction proceeds at 40–60°C, yielding Hex-2-ynoyl chloride with >90% efficiency. Alternative reagents like oxalyl chloride [(COCl)₂] may substitute SOCl₂ but require longer reaction times (24–48 hours).
Industrial Optimization
Continuous flow reactors have replaced batch processes in industrial settings to enhance safety and scalability. These systems minimize thermal degradation and byproduct formation through precise temperature control (maintained at 50±2°C) and rapid mixing. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg), isolating the product at 85–90°C.
Table 2: Synthesis parameters for Hex-2-ynoyl chloride
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reagent | SOCl₂ | SOCl₂ |
| Temperature (°C) | 40–60 | 50 |
| Reaction Time | 4–6 hours | 1–2 hours |
| Yield | 85–90% | 92–95% |
| Purification | Distillation | Continuous distillation |
Chemical Reactivity and Mechanisms
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively. For example, reaction with benzylamine produces N-benzylhex-2-ynamide:
This reaction proceeds via a tetrahedral intermediate, with the chloride ion acting as a leaving group .
Conjugated Addition Reactions
The triple bond participates in cycloadditions and metal-catalyzed couplings. In a Diels-Alder reaction with 1,3-butadiene, Hex-2-ynoyl chloride forms a bicyclic lactone intermediate, which is valuable in natural product synthesis . Palladium-catalyzed Sonogashira coupling with aryl halides introduces aryl groups at the triple bond, expanding its utility in constructing complex architectures.
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
Hex-2-ynoyl chloride serves as a precursor to protease inhibitors and kinase modulators. For instance, its amide derivatives exhibit inhibitory activity against HIV-1 protease (IC₅₀ = 0.8–1.2 µM). The compound’s ability to enhance gastrointestinal drug absorption has been exploited in prodrug formulations, such as 3-Carboxy-N,N,N-trimethyl-2-[(1-oxo-2-hexyn-1-yl)oxy]-1-propanaminium chloride .
Polymer Chemistry
Copolymerization with ethylene glycol yields polyesters with tunable thermal stability (decomposition temperature: 220–250°C). These polymers find use in biodegradable packaging and medical implants.
Table 3: Industrial applications of Hex-2-ynoyl chloride
| Sector | Application | Example Product |
|---|---|---|
| Pharmaceuticals | Prodrug synthesis | HIV protease inhibitors |
| Agrochemicals | Herbicide intermediates | Chloroacetanilides |
| Polymers | Biodegradable plastics | Poly(hex-2-ynoate) |
Recent Advances and Research Trends
Catalytic Asymmetric Reactions
Recent studies employ chiral Lewis acid catalysts to induce enantioselectivity in Hex-2-ynoyl chloride reactions. For example, a rhodium(I)-BINAP complex achieves 92% ee in the synthesis of δ-lactones via [4+2]-cycloaddition .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 70% compared to traditional methods. This approach maintains yields at 88–90% while eliminating volatile organic solvents.
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